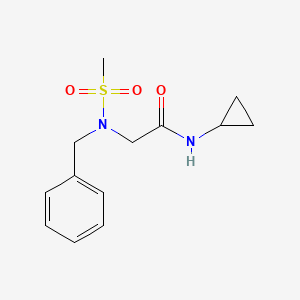
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride, also known as PBZP, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has been used in scientific research for its potential therapeutic effects. PBZP is a relatively new compound and has not been extensively studied compared to other psychoactive drugs.
Wirkmechanismus
The exact mechanism of action of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine transporter inhibitor. It may also affect other neurotransmitter systems such as norepinephrine and glutamate. These effects may contribute to its anxiolytic, antidepressant, and cognitive-enhancing properties.
Biochemical and Physiological Effects:
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory properties and to modulate the immune system. However, more research is needed to fully understand the biochemical and physiological effects of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity when prepared correctly. It also has a low toxicity compared to other psychoactive drugs. However, 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has limitations in terms of its solubility and stability. It may also have different effects in humans compared to animal models, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. One area of interest is its potential as a treatment for addiction. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to reduce drug-seeking behavior in animal models, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been shown to improve memory and attention in animal models, and further studies are needed to determine its effects in humans. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride.
Synthesemethoden
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride can be synthesized by reacting 1-phenylpiperazine with 3-phenylbutyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has been used in scientific research as a potential treatment for various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies in humans have shown promising results. 1-phenyl-4-(3-phenylbutyl)piperazine hydrochloride has also been studied for its potential as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
Eigenschaften
IUPAC Name |
1-phenyl-4-(3-phenylbutyl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.ClH/c1-18(19-8-4-2-5-9-19)12-13-21-14-16-22(17-15-21)20-10-6-3-7-11-20;/h2-11,18H,12-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSBQGAMZSMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-4-(3-phenylbutyl)piperazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)

![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)
![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
